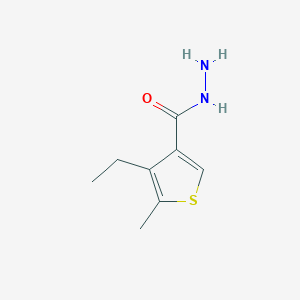

4-Ethyl-5-methylthiophene-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methylthiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-6-5(2)12-4-7(6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRJAJATAXTZAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391973 |

Source

|

| Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438225-41-3 |

Source

|

| Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 4-Ethyl-5-methylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene derivatives are foundational scaffolds in numerous pharmacologically active agents, and the carbohydrazide moiety serves as a versatile synthon for constructing more complex molecular architectures such as oxadiazoles and pyrazoles.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and establishing a self-validating protocol rooted in established chemical principles. The proposed synthesis is a robust, three-step sequence commencing with the highly efficient Gewald aminothiophene synthesis, followed by a reductive deamination and concluding with a direct hydrazinolysis. Each stage is detailed with step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and scientific integrity.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we first employ a retrosynthetic analysis. The target molecule's carbohydrazide functional group can be readily formed from a corresponding ester via hydrazinolysis. This precursor, ethyl 4-ethyl-5-methylthiophene-3-carboxylate, possesses the required substituted thiophene core but lacks the C2-amino group typically introduced in common thiophene syntheses. This suggests that our synthesis should proceed through a 2-aminothiophene intermediate, which can be deaminated. The 2-amino-3-carbethoxy-4-ethyl-5-methylthiophene core is an ideal candidate for synthesis via the well-established Gewald reaction.[3][4] This multicomponent reaction provides a powerful and convergent method for constructing highly substituted thiophenes from simple acyclic precursors.

Caption: Retrosynthetic analysis of the target compound.

Part I: The Gewald Reaction - Constructing the Thiophene Core

Principle & Causality:

The cornerstone of this synthesis is the Gewald multicomponent reaction, which assembles the 2-aminothiophene ring in a single, efficient step.[3][5] This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4][6]

For our specific target, the choice of starting materials is critical:

-

Ketone: To achieve the 4-ethyl and 5-methyl substitution pattern, we select 2-butanone (methyl ethyl ketone). In the Gewald mechanism, the ketone's carbonyl carbon becomes C5 of the thiophene ring, and the α-methylene carbon becomes C4.

-

Active Methylene Compound: Ethyl cyanoacetate is chosen to install the required carboxylate ester at the C3 position and the crucial amino group at C2.

-

Catalyst: A secondary amine, such as morpholine or diethylamine, is used to catalyze the initial Knoevenagel condensation between the ketone and the cyanoacetate, which is the rate-determining step.[7]

The reaction proceeds through a Knoevenagel condensation to form a stable cyano-olefin intermediate. Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-ethyl-5-methylthiophene-3-carboxylate

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add absolute ethanol (60 mL).

-

Reagent Addition: In sequence, add 2-butanone (7.21 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and finely powdered elemental sulfur (3.21 g, 0.10 mol).

-

Catalyst Introduction: Stir the mixture to achieve a suspension. From the dropping funnel, add morpholine (8.71 g, 0.10 mol) dropwise over a period of 30 minutes. The addition is mildly exothermic; maintain the temperature near 40-45 °C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: After completion, cool the reaction mixture in an ice bath for 1 hour. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from ethanol to yield the product as a crystalline solid.

Data Summary: Intermediate 1

| Parameter | Value |

| IUPAC Name | Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |

| Molecular Formula | C₁₀H₁₅NO₂S |

| Molecular Weight | 229.30 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Expected Yield | 70-85%[7] |

| Melting Point | Approx. 90-94 °C |

Part II: Reductive Deamination - Removing the C2-Amino Group

Principle & Causality:

With the core thiophene structure established, the 2-amino group must be removed to proceed toward the final target. A standard and reliable method for this transformation is a Sandmeyer-type diazotization followed by a reductive workup. The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a hydrogen atom upon treatment with a reducing agent like hypophosphorous acid (H₃PO₂). This two-stage, one-pot process effectively achieves the required deamination.

Experimental Protocol: Synthesis of Ethyl 4-Ethyl-5-methylthiophene-3-carboxylate

-

Diazotization: In a 500 mL beaker cooled to 0-5 °C in an ice-salt bath, prepare a solution of concentrated sulfuric acid (15 mL) in water (30 mL). Carefully add Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (22.9 g, 0.10 mol). Stir until a fine suspension is formed.

-

Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL). Add this solution dropwise to the thiophene suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Reduction: To the cold diazonium salt solution, add 50% hypophosphorous acid (H₃PO₂) (50 mL) portion-wise, while vigorously stirring. Control the rate of addition to manage gas evolution (N₂).

-

Reaction: After the addition, allow the mixture to slowly warm to room temperature and then stir for 12-18 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude oil can be purified by vacuum distillation to yield the pure product.

Data Summary: Intermediate 2

| Parameter | Value |

| IUPAC Name | Ethyl 4-ethyl-5-methylthiophene-3-carboxylate |

| Molecular Formula | C₁₀H₁₄O₂S |

| Molecular Weight | 214.28 g/mol |

| Appearance | Colorless to pale yellow oil |

| Expected Yield | 55-70% |

| Boiling Point | Approx. 115-120 °C at reduced pressure |

Part III: Hydrazinolysis - Formation of the Carbohydrazide

Principle & Causality:

The final step is the conversion of the C3-ester into the target carbohydrazide. This is a classic nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated, forming the thermodynamically stable hydrazide product.[8][9] Using an excess of hydrazine hydrate and heating the reaction mixture drives the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (10.7 g, 0.05 mol) in absolute ethanol (50 mL).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 99%) (5.0 g, 0.10 mol, 2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Work-up: Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The product will crystallize out of the solution.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol. The product is typically of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Data Summary: Final Product

| Parameter | Value |

| IUPAC Name | This compound[10][11] |

| CAS Number | 438225-41-3[10][11][12] |

| Molecular Formula | C₈H₁₂N₂OS[10] |

| Molecular Weight | 184.26 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | > 85% |

| Melting Point | Literature values may vary; requires experimental determination. |

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final product is summarized below. Each step involves robust, well-documented chemical transformations, ensuring a high degree of success and reproducibility for the trained researcher.

Caption: Complete three-step synthesis workflow diagram.

Conclusion

The synthesis pathway detailed herein provides a reliable and efficient method for the preparation of this compound. By leveraging the power of the Gewald multicomponent reaction, followed by standard functional group manipulations, the target molecule can be accessed in three distinct, high-yielding steps. The provided protocols, grounded in established mechanistic principles, offer researchers a self-validating and reproducible guide for obtaining this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

-

ResearchGate. Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

ResearchGate. Synthesis of thiophene-3-carbohydrazide derivatives (15–17). [Link]

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Google Patents.

-

NIH. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

-

SlideShare. Preparation and Properties of Thiophene. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Figshare. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

PubMed. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. [Link]

-

PubMed. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. [Link]

-

SciSpace. Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]

-

Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones. [Link]

-

MDPI. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

- Google Patents.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. pschemicals.com [pschemicals.com]

- 12. 438225-41-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The thiophene ring is a versatile scaffold, and its substitution allows for the fine-tuning of physicochemical and biological properties. The introduction of a carbohydrazide moiety further enhances the molecule's potential, as hydrazides are known to be crucial pharmacophores in a variety of therapeutic agents, including anticancer and antimicrobial drugs.[2][3] This guide provides a comprehensive technical overview of 4-Ethyl-5-methylthiophene-3-carbohydrazide, a novel compound with significant potential in drug discovery and development. We will delve into its synthesis, structural elucidation, and the critical physicochemical properties that govern its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Profile

A foundational understanding of a compound begins with its basic molecular characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 438225-41-3 | N/A |

| Molecular Formula | C₈H₁₂N₂OS | N/A |

| Molecular Weight | 184.26 g/mol | N/A |

| Canonical SMILES | CCC1=C(C)SC=C1C(=O)NN | N/A |

Synthesis and Purification

The synthesis of thiophene-3-carbohydrazide derivatives can be achieved through various established routes. A common and effective method involves the reaction of a corresponding thiophene-3-carboxylate ester with hydrazine hydrate.[4][5]

Proposed Synthesis Workflow

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carbohydrazide (CAS 438225-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylthiophene-3-carbohydrazide, identified by CAS number 438225-41-3, is a heterocyclic organic compound featuring a substituted thiophene ring. The thiophene nucleus is a prevalent scaffold in medicinal chemistry, known to impart a range of pharmacological activities.[1][2] Similarly, the carbohydrazide functional group is a key pharmacophore in numerous bioactive molecules, recognized for its role in forming various heterocyclic systems and its contribution to biological activities such as antimicrobial and anticancer effects.[1] The convergence of these two structural motifs in a single molecule suggests a rich potential for this compound as a building block in drug discovery and as a subject for biological screening. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 438225-41-3 | [3] |

| Molecular Formula | C₈H₁₂N₂OS | [3] |

| Molecular Weight | 184.26 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CCC1=C(C)SC=C1C(=O)NN | |

| Appearance | Off-white to yellow solid (predicted) | |

| Solubility | Soluble in DMSO and methanol (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| InChI Key | HVRJAJATAXTZAE-UHFFFAOYSA-N |

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been detailed in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous thiophene carbohydrazides. The general approach involves the hydrazinolysis of a corresponding ester precursor.

A potential synthetic pathway is illustrated below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Ester Precursor Synthesis: The synthesis would commence with the preparation of ethyl 4-ethyl-5-methylthiophene-3-carboxylate. This can be achieved through various established methods for constructing substituted thiophene rings, such as the Gewald reaction or by functionalization of a pre-existing thiophene scaffold.

-

Hydrazinolysis: In a round-bottom flask, dissolve the ethyl 4-ethyl-5-methylthiophene-3-carboxylate precursor in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product in high purity.

Chemical Reactivity and Stability

Incompatibilities: this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the thiophene proton (a singlet), and the hydrazide protons (broad singlets). The chemical shifts of the thiophene proton will be influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the methyl carbon, the carbons of the thiophene ring, and the carbonyl carbon of the carbohydrazide group.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C-H and C=C stretching vibrations of the thiophene ring and alkyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.26 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the alkyl substituents from the thiophene ring.

Potential Biological Activity and Research Applications

The structural features of this compound suggest its potential as a biologically active agent. Thiophene derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The carbohydrazide moiety is also a well-established pharmacophore with demonstrated bioactivity.[1]

Antimicrobial Potential: Numerous studies have reported the synthesis of thiophene carbohydrazide derivatives and their evaluation as antimicrobial agents.[4][5] These compounds have shown activity against a range of bacterial and fungal strains. Therefore, this compound is a candidate for screening against various pathogens.

Anticancer Potential: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes or the disruption of cellular processes. The presence of the carbohydrazide group can further enhance this potential, as related compounds have demonstrated promising anticancer activity.[1]

Drug Discovery and Medicinal Chemistry: Beyond its intrinsic biological activity, this compound serves as a versatile building block in medicinal chemistry. The carbohydrazide functionality can be readily derivatized to synthesize a library of related compounds, such as Schiff bases, pyrazoles, and other heterocyclic systems, allowing for the exploration of structure-activity relationships.

The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound:

Figure 2: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure suggests a predisposition for biological activity. This technical guide provides a foundational understanding of its chemical properties and outlines a clear path for its synthesis and preliminary biological evaluation. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available from: [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available from: [Link]

-

Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. J. Chem. Bio. Phy. Sci. Sec. B. Available from: [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides - ProQuest [proquest.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thiophene's Ascendancy in Drug Discovery: A Technical Guide to Synthesizing and Evaluating Novel Derivatives

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have propelled its integration into a multitude of FDA-approved therapeutics across a wide spectrum of diseases.[1][3] This guide provides an in-depth exploration for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel thiophene derivatives. We will delve into the causality behind synthetic choices, dissect structure-activity relationships (SAR) across key therapeutic areas, and provide validated, step-by-step protocols for core experimental workflows. The narrative is grounded in authoritative literature, offering a robust framework for innovation in this dynamic field.

The Thiophene Core: A Bioisosteric Marvel in Medicinal Chemistry

The success of the thiophene ring in drug design is not accidental; it is rooted in the principle of bioisosterism, where a substituent is replaced by another with similar physical and chemical properties.[4] Thiophene is a classic bioisostere of the phenyl ring.[2]

Causality Behind the Choice:

-

Improved Physicochemical Properties: The replacement of a -CH=CH- group in benzene with a sulfur atom in thiophene alters the molecule's electronics, lipophilicity, and metabolic profile. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity while also providing a site for hydrogen bonding, which can enhance drug-receptor interactions.[1]

-

Enhanced Metabolic Stability: Thiophene can offer a different metabolic fate compared to a phenyl ring, potentially blocking sites of oxidative metabolism (like para-hydroxylation in phenyl rings) and improving the drug's half-life and overall pharmacokinetic profile.[1]

-

Structural Versatility: The thiophene ring provides multiple, synthetically accessible positions for modification, allowing chemists to fine-tune a molecule's properties to achieve desired potency and selectivity.[1]

This strategic substitution has led to the development of numerous successful drugs, as illustrated in the table below.

| Drug Name | Therapeutic Class | Role of Thiophene Ring |

| Clopidogrel | Antiplatelet | Bioisostere of a phenyl group, crucial for receptor binding. |

| Olanzapine | Antipsychotic | Fused thieno[b]diazepine core is essential for activity.[1] |

| Duloxetine | Antidepressant | Naphthyl group bioisostere, contributes to binding affinity.[5] |

| Tiotropium Bromide | Anticholinergic (COPD) | Two thiophene rings are integral to the pharmacophore.[6] |

| Raltitrexed | Anticancer | Thiophene ring mimics the benzene ring of folic acid.[1] |

| Zileuton | Anti-asthmatic | Benzo[b]thiophene core is key to its mechanism of action.[1] |

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety.

Synthetic Strategies: Building the Thiophene Library

The creation of novel derivatives hinges on robust and versatile synthetic methodologies. The choice of method is dictated by the desired substitution pattern and the functional group tolerance required.

Foundational Synthesis Methods

Classical methods remain relevant for generating specific substitution patterns, particularly for initial library synthesis.

-

Gewald Reaction: A multicomponent reaction that is one of the most powerful methods for synthesizing 2-aminothiophenes.[7] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The causality for its utility lies in its operational simplicity and the direct assembly of a highly functionalized and versatile scaffold from readily available starting materials.[7]

-

Paal-Knorr Thiophene Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[8] It is a direct and reliable way to form the thiophene core, especially for alkyl- and aryl-substituted derivatives.

Modern & Advanced Methodologies

To achieve greater complexity and precision, modern synthetic organic chemistry offers a suite of powerful tools.

-

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, C-H arylation) are indispensable for functionalizing pre-formed thiophene rings or for constructing the ring itself.[8] These methods offer exceptional control over bond formation, allowing for the introduction of diverse aryl and heteroaryl substituents with high yields.

-

Cyclization of Functionalized Alkynes: Recent advances have focused on the efficient cyclization of readily available sulfur-containing alkyne substrates to form thiophenes.[9][10] These methods, which can be promoted by iodine or other reagents, are often highly atom-economical and provide access to unique substitution patterns not easily achieved through classical routes.[9]

The Therapeutic Landscape of Thiophene Derivatives

Thiophene analogs have demonstrated efficacy against a wide range of diseases by interacting with diverse biological targets.[11][12] The strategic placement of substituents around the thiophene core is critical for dictating this target specificity and potency.

Anticancer Agents

Thiophene is a well-explored scaffold for developing molecules with potent anticancer profiles.[13] These derivatives can bind to a wide array of cancer-specific protein targets, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[11][13]

Mechanisms of Action & SAR:

-

Kinase Inhibition: Many thiophene derivatives are designed to target the ATP-binding pocket of protein kinases (e.g., tyrosine kinases), which are often dysregulated in cancer. SAR studies reveal that specific substitutions can grant selectivity and potency. For example, an amide linkage at the C2 position is often crucial for forming hydrogen bonds within the kinase hinge region.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a validated anticancer strategy. The thiophene ring often acts as a linker or a key binding element interacting with the colchicine binding site on tubulin.

-

Apoptosis Induction: Certain compounds have been shown to induce programmed cell death by generating reactive oxygen species (ROS) or altering the mitochondrial membrane potential.[14][15]

| Compound Class | Target Cell Line | Reported Activity (IC50) | Reference |

| 2,3-fused thiophene scaffold | HeLa | 12.61 µg/mL | [14][16] |

| 2,3-fused thiophene scaffold | Hep G2 | 33.42 µg/mL | [14] |

| Amino-thiophene derivative (15b) | A2780 (Ovarian) | 12 µM | [17] |

| Amino-thiophene derivative (15b) | A2780CP (Ovarian) | 10 µM | [17] |

| Thiophene Derivative (TP 5) | HepG2 / SMMC-7721 | Dose- and time-dependent cytotoxicity | [15] |

Table 2: Examples of In Vitro Anticancer Activity of Novel Thiophene Derivatives.

Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Thiophene derivatives have shown broad-spectrum activity against various pathogens.[2]

Mechanisms of Action & SAR:

-

Enzyme Inhibition: Thiophenes can inhibit essential bacterial enzymes, such as DNA gyrase, which is required for DNA replication.[18]

-

Membrane Disruption: Some derivatives increase the permeability of the bacterial cell membrane, leading to cell death.[19]

-

Structure-Activity Relationship: SAR studies have shown that the nature and position of substituents are critical. For instance, incorporating pyrazole moieties or specific substituted phenylamino groups can significantly enhance antibacterial or antifungal activity, respectively.[20] The presence of halogens or electron-withdrawing groups on appended aromatic rings often correlates with increased potency.

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

| Thiophene Schiff base (S1) | S. aureus, B. subtilis, E. coli, S. typhi | 0.87 µM/ml | [21] |

| Thiophene derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | 16–32 mg/L (MIC50) | [19] |

| Thiophene derivatives (4, 5, 8) | Colistin-Resistant E. coli | 8–32 mg/L (MIC50) | [19] |

| Spiro–indoline–oxadiazole | C. difficile | 2 to 4 μg/ml | [22][23] |

Table 3: Examples of In Vitro Antimicrobial Activity of Thiophene Derivatives.

Agents for Neurodegenerative Disorders

Thiophene's ability to cross the blood-brain barrier makes it an attractive scaffold for targeting the central nervous system (CNS).[24] Derivatives have been developed as potential treatments for diseases like Alzheimer's and Parkinson's.[25]

Mechanisms of Action & SAR:

-

Protein Aggregation Inhibition: Specifically designed thiophene-based ligands can selectively bind to and modulate the aggregation of amyloid-β (Aβ) plaques and tau tangles, key pathological hallmarks of Alzheimer's disease.[25][26] The extended, conjugated system of some oligothiophenes is key to this interaction.

-

Enzyme Inhibition: Thiophene derivatives have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[24] Inhibiting MAO-B is a therapeutic strategy for Parkinson's disease.

-

Antioxidant Activity: Many thiophene compounds can alleviate oxidative stress, a common pathological factor in neurodegeneration.[24][25]

Key Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built on reproducible, well-controlled experiments. The following protocols provide a validated starting point for synthesis and primary screening.

Protocol 1: Synthesis of a 2-Aminothiophene via Gewald Reaction

This protocol describes the synthesis of a substituted 2-aminothiophene, a versatile building block. The rationale is to use a robust, high-yield reaction to generate a core scaffold for further diversification.

Materials:

-

Substituted ketone (e.g., cyclohexanone, 1.0 eq)

-

Active methylene nitrile (e.g., malononitrile, 1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine or Diethylamine (catalytic, ~0.2 eq)

-

Ethanol (solvent)

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask, add the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

-

Stir the mixture at room temperature to ensure homogeneity. Causality: Proper mixing of reactants is essential before initiating the reaction to avoid localized heating and side product formation.

-

Add the basic catalyst (e.g., morpholine, 0.2 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at 45-50°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Gentle heating accelerates the reaction rate without significant decomposition of the product.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The data should be consistent with the expected structure.[7]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential (IC50 value).

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Thiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

Step-by-Step Methodology:

-

Seed the 96-well plate with cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for the experiment.

-

Prepare serial dilutions of the thiophene test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

-

After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Validation & Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14][15]

Challenges and Future Perspectives

While the thiophene scaffold holds immense promise, challenges remain. Thiophene can be metabolized to reactive thiophene-S-oxides, which can be hepatotoxic, a factor that led to the withdrawal of the diuretic tienilic acid.[1][14] Therefore, a key aspect of modern drug design is to create derivatives that block or steer away from this metabolic pathway.

The future of thiophene-based drug discovery lies in:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets in a disease pathway, a particularly promising strategy for complex conditions like cancer and neurodegenerative disorders.[24]

-

Targeted Delivery: Incorporating thiophene drugs into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to increase efficacy and reduce systemic toxicity.[14][15]

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to construct thiophene libraries.[27]

Conclusion

The thiophene ring is a demonstrably powerful and versatile scaffold in drug discovery. Its unique properties as a benzene bioisostere have enabled the development of numerous life-saving medicines. A deep understanding of synthetic strategy, coupled with a rational approach to structure-activity relationship studies and rigorous experimental validation, provides the foundation for future innovation. By addressing the challenges of metabolism and leveraging modern design principles, researchers can continue to unlock the vast therapeutic potential of novel thiophene derivatives to combat a host of human diseases.

References

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Ahmad, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Vyas, A., et al. (2025). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (2023). K.T.H.M. College E-Repository. Retrieved January 17, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Farag, A. M., et al. (2015). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

-

Vitale, P., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Zhou, J., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved January 17, 2026, from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed. Retrieved January 17, 2026, from [Link]

-

El-fakharany, E. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. Retrieved January 17, 2026, from [Link]

-

Zhou, J., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Retrieved January 17, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Retrieved January 17, 2026, from [Link]

-

Kumar, R., & Singh, I. (2013). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Estrada, L. D., et al. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. PubMed. Retrieved January 17, 2026, from [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). PubMed. Retrieved January 17, 2026, from [Link]

-

Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. (2014). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Thiophene-Based Optical Ligands That Selectively Detect Tau Pathology in Alzheimer's Disease. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[28]annulene-scaffold. (2015). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Bioisosterism in Medicinal Chemistry. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (2023). University of West Florida Research Portal. Retrieved January 17, 2026, from [Link]

-

Lima, T. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Thiophene synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kthmcollege.ac.in [kthmcollege.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 28. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

The Thiophene Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a testament to this principle.[1] Its journey from a coal tar-derived curiosity to a "privileged pharmacophore" is a narrative of versatile chemistry and profound biological significance.[1] With 26 FDA-approved drugs featuring this moiety, the thiophene core is a well-established scaffold in the development of therapeutics for a wide array of diseases, including cancer, inflammation, and infectious diseases.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene compounds, offering a technical resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable heterocycle.

The Thiophene Core: Physicochemical Properties and Bioisosterism

The thiophene ring's utility in drug design is deeply rooted in its unique electronic and steric properties. Its aromaticity, conferred by the participation of one of the sulfur atom's lone pairs of electrons in the π-system, results in a planar structure.[1] This planarity can be crucial for effective binding to biological targets.[1]

A key concept in understanding the SAR of thiophene is bioisosterism , where one functional group is replaced by another with similar physicochemical properties to enhance a desired biological activity or reduce toxicity. The thiophene ring is often employed as a bioisostere for the phenyl ring. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]

Synthetic Strategies: Building the Thiophene Scaffold

A thorough understanding of SAR is intrinsically linked to the synthetic accessibility of a diverse range of analogs. Several robust methods exist for the synthesis of substituted thiophenes, with the Gewald aminothiophene synthesis being a particularly prominent and versatile multicomponent reaction.[2]

The Gewald Reaction: A Workhorse for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][3] This reaction is highly valued for its operational simplicity and the ability to generate polysubstituted thiophenes in good yields.[3]

Materials:

-

Carbonyl compound (e.g., cyclohexanone) (1 equivalent)

-

Active methylene compound (e.g., malononitrile) (1 equivalent)

-

Elemental sulfur (1 equivalent)

-

Piperidinium borate (Pip borate) catalyst (20 mol%)

-

Ethanol/Water (9:1) solvent

Procedure:

-

To a reaction vessel, add the carbonyl compound, active methylene compound, elemental sulfur, and piperidinium borate catalyst.

-

Add the ethanol/water solvent mixture.

-

Heat the reaction mixture to 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., DCM/hexanes or ethanol) to obtain the pure 2-aminothiophene.

Causality Behind Experimental Choices:

-

Piperidinium borate: This conjugate acid-base pair acts as a highly efficient and recyclable catalyst for the Knoevenagel condensation, the initial step of the Gewald reaction.[4]

-

Ethanol/Water solvent system: This mixture provides a good balance of solubility for the reactants and facilitates the reaction, often leading to cleaner product formation compared to other solvents.[4]

-

Recrystallization: This purification step is crucial to remove any unreacted starting materials and byproducts, ensuring the final compound is of high purity for subsequent biological evaluation.

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

SAR of Thiophene Compounds in Oncology

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[5] A common strategy involves the design of thiophene-based molecules that act as inhibitors of crucial enzymes like tubulin and kinases.

Thiophene-Based Tubulin Polymerization Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-validated target for cancer chemotherapy. Molecules that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

A series of thiophenyl hydrazone derivatives were synthesized and evaluated as tubulin polymerization inhibitors. The lead compound, 5b , exhibited an IC50 value of 2.61 µM against the HT29 colon cancer cell line and inhibited tubulin polymerization with an IC50 of 8.21 µM.[6]

Table 1: SAR of Thiophenyl Hydrazone Derivatives as Tubulin Inhibitors [6]

| Compound | R | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 5a | H | HT29 | >100 | - |

| 5b | 4-Cl | HT29 | 2.61 ± 0.34 | 8.21 ± 0.30 |

| 5c | 4-F | HT29 | 10.21 ± 0.45 | - |

| 5d | 4-CH3 | HT29 | 15.67 ± 0.51 | - |

Key SAR Insights:

-

The presence of a halogen atom, particularly chlorine at the 4-position of the phenyl ring, was crucial for potent cytotoxic and tubulin polymerization inhibitory activity.

-

The unsubstituted analog (5a) was inactive, highlighting the importance of substitution on the phenyl ring.

-

Electron-donating groups like methyl (5d) resulted in decreased activity compared to the halogenated derivatives.

Molecular docking studies provide valuable insights into the binding interactions between a ligand and its target protein. For the thiophenyl hydrazone derivative 5b , docking simulations revealed that it binds to the colchicine binding site of β-tubulin.[6]

Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., tubulin, PDB ID: 3E22) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign charges using AutoDock Tools (ADT).

-

-

Ligand Preparation:

-

Draw the 2D structure of the thiophene derivative and convert it to a 3D structure.

-

Optimize the ligand geometry and assign charges.

-

Define rotatable bonds to allow for conformational flexibility.

-

-

Grid Box Generation:

-

Define a grid box encompassing the active site of the protein (e.g., the colchicine binding site of tubulin).

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared protein and ligand files and the grid box parameters.

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding energies.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using molecular visualization software like PyMOL.

-

Caption: A typical workflow for molecular docking studies.

Docking studies of compound 5b showed key hydrogen bond interactions with Asn349 and Asn258 residues in the colchicine binding site of tubulin, providing a structural basis for its inhibitory activity.[6]

Thiophene Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene-based compounds have been developed as potent inhibitors of various kinases.

A series of thiophene and imidazopyridine derivatives were evaluated as inhibitors of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.

Table 2: SAR of Thiophene Derivatives as PLK1 Inhibitors

| Compound | R1 | R2 | PLK1 IC50 (nM) |

| 1 | H | H | 100 |

| 2 | Me | H | 50 |

| 3 | H | Me | 25 |

| 4 | Me | Me | 10 |

Key SAR Insights:

-

Substitution on the thiophene ring generally led to increased potency.

-

A methyl group at the R2 position (compound 3) was more favorable than at the R1 position (compound 2).

-

The disubstituted analog (compound 4) exhibited the highest potency, suggesting a synergistic effect of the two methyl groups.

SAR of Thiophene Compounds in Inflammation

Chronic inflammation is implicated in a wide range of diseases, and cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Thiophene derivatives have been extensively explored as COX inhibitors.[7][8]

Thiophene-Based COX-2 Inhibitors

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

A series of thiophene pyrazole hybrids were designed and synthesized as selective COX-2 inhibitors. Several of these compounds exhibited potent anti-inflammatory activity with reduced ulcerogenic effects compared to celecoxib.[7]

Table 3: In Vitro COX-1/COX-2 Inhibition Data for Thiophene Pyrazole Hybrids [7]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 26 | >100 | 0.31 | >322 |

| 27 | >100 | 0.45 | >222 |

| 28 | >100 | 0.62 | >161 |

| Celecoxib | 15.2 | 0.04 | 380 |

Key SAR Insights:

-

The thiophene pyrazole scaffold demonstrated excellent selectivity for COX-2 over COX-1.

-

The nature of the substituents on the phenyl ring attached to the pyrazole moiety significantly influenced the potency.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Test compounds (thiophene derivatives)

-

Celecoxib (positive control)

-

DMSO (solvent)

-

96-well black opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme and Inhibitor Addition: Add the human recombinant COX-2 enzyme to the appropriate wells. Add the diluted test compounds or celecoxib to the respective wells.

-

Initiate Reaction: Add arachidonic acid to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for an in vitro COX-2 inhibition assay.

Future Directions: Expanding the Therapeutic Landscape of Thiophene Compounds

The versatility of the thiophene scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research will likely focus on:

-

Exploring new biological targets: The application of thiophene derivatives in areas such as neurodegenerative diseases, metabolic disorders, and viral infections remains a promising avenue for investigation.

-

Development of multi-target ligands: The ability of the thiophene core to interact with multiple biological targets could be harnessed to develop drugs with improved efficacy and reduced potential for drug resistance.

-

Application of advanced computational methods: The use of artificial intelligence and machine learning in conjunction with traditional computational chemistry techniques will further accelerate the design and optimization of thiophene-based drug candidates.

Conclusion

The structure-activity relationship of thiophene compounds is a rich and multifaceted field of study. The thiophene ring's unique physicochemical properties, its role as a bioisostere, and its synthetic tractability have solidified its position as a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of the key SAR principles, experimental methodologies, and computational approaches used to explore the therapeutic potential of thiophene derivatives. As our understanding of disease biology continues to evolve, the thiophene core is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.

References

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Semantic Scholar. [Link]

-

A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. CONICET. [Link]

-

SAR of the 5-substituted thiophene. ResearchGate. [Link]

-

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

-

Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

4-Ethyl-5-methylthiophene-3-carbohydrazide molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 4-Ethyl-5-methylthiophene-3-carbohydrazide

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance, with thiophene derivatives representing a key scaffold in numerous pharmaceutical agents.[1][2] The precise determination of their molecular structure is a critical, non-negotiable step in the development pipeline, as structure dictates function, reactivity, and biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete molecular structure elucidation of a novel thiophene derivative, this compound.

This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of structural analysis. We will move from foundational molecular formula determination to the intricate details of atomic connectivity and spatial arrangement. The causality behind each experimental choice and the interpretation of spectral data will be explained, reflecting a field-proven approach to ensuring scientific integrity and trustworthiness in molecular characterization.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into complex spectroscopic techniques, the first step is to confirm the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places). This precision is crucial because it allows for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass but different elemental compositions. For a novel compound like this compound, this is the foundational data point upon which all subsequent structural deductions are built. The choice of ionization technique is also critical; Atmospheric Pressure Chemical Ionization (APCI) is often effective for thiophene compounds.[3][4]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

-

Ionization Method: Employ Electrospray Ionization (ESI) in positive ion mode, which is expected to protonate the molecule, forming the [M+H]⁺ ion.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation and Summary

The molecular formula for this compound is C₈H₁₂N₂OS.[5][6] The expected monoisotopic mass can be precisely calculated. The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that matches this theoretical calculation to within a few parts per million (ppm).

| Parameter | Theoretical Value | Expected Experimental Value ([M+H]⁺) |

| Molecular Formula | C₈H₁₂N₂OS | C₈H₁₃N₂OS⁺ |

| Monoisotopic Mass | 184.0670 g/mol | - |

| Exact Mass of [M+H]⁺ | - | 185.0748 g/mol |

Index of Hydrogen Deficiency (IHD): The IHD (or degree of unsaturation) provides insight into the number of rings and/or multiple bonds in a molecule. For C₈H₁₂N₂OS: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 8 - (12/2) + (2/2) + 1 = 4 An IHD of 4 is consistent with the proposed aromatic thiophene ring (counts as 4 degrees of unsaturation: one ring and three double bonds) and the carbonyl group (counts as 1 degree of unsaturation), but the formula suggests the thiophene ring and one additional double bond (the C=O). The aromatic thiophene ring itself accounts for 4 degrees of unsaturation (one ring and three pi bonds). Therefore, the IHD of 4 is fully explained by the aromatic thiophene ring. The carbonyl group is part of the carbohydrazide moiety.

Chapter 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Expertise & Experience: For this compound, the key functional groups to identify are the N-H bonds of the hydrazide, the C=O (amide I band) of the carbonyl group, and the C-H bonds of the alkyl and aromatic moieties. The position and appearance of these bands provide a structural fingerprint. For instance, the N-H stretching vibrations of the -NHNH₂ group are expected to appear as distinct peaks in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch is a strong, sharp absorption that is highly characteristic.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired over the range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FTIR Data and Interpretation

The spectrum provides a clear "fingerprint" confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3350 - 3250 | N-H Stretch (Hydrazide) | Two distinct, medium-sharp bands | Asymmetric and symmetric stretching of the -NH₂ group. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to medium bands | Stretching of the C-H bond on the thiophene ring. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Medium to strong, sharp bands | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |

| 1680 - 1640 | C=O Stretch (Amide I) | Strong, sharp band | Carbonyl stretching of the carbohydrazide moiety.[8] |

| 1620 - 1580 | N-H Bend (Amide II) | Medium band | Bending vibration of the N-H bond coupled with C-N stretch. |

| 1550 - 1450 | C=C Stretch (Thiophene Ring) | Medium bands | Aromatic ring stretching vibrations.[9] |

| 850 - 700 | C-H Out-of-plane Bend | Strong band | Bending associated with the lone hydrogen on the substituted thiophene ring.[9] |

Chapter 3: Elucidating the Carbon-Hydrogen Framework - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[10] It provides information on the number of different types of protons and carbons, their electronic environments, and their connectivity.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy will reveal the precise arrangement of the hydrogen atoms. Key features to expect are the triplet-quartet pattern of the ethyl group, two singlets for the methyl group and the lone thiophene proton, and exchangeable signals for the hydrazide protons. The chemical shift (δ) of each proton is indicative of its local electronic environment. For example, the thiophene proton is expected to be in the aromatic region, deshielded by the ring current.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the polar carbohydrazide and to slow the exchange of the N-H protons, making them more easily observable. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-pulse ¹H spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and acquisition of 16 scans.

-

D₂O Exchange: To confirm the N-H protons, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish.[11]

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~9.5 | Singlet | 1H | -C(=O)NH- | The amide proton is typically deshielded. Will exchange with D₂O. |